molecular formula C17H14F4N2O4 B2745230 N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide CAS No. 324580-74-7

N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide

Cat. No.: B2745230
CAS No.: 324580-74-7
M. Wt: 386.303
InChI Key: WVEQQAJGAYMMGV-UHFFFAOYSA-N
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Description

N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide is a chemical compound characterized by its unique structure, which includes two phenyl rings substituted with difluoromethoxy groups and a propanediamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide typically involves the following steps:

  • Difluoromethylation: The starting material, phenol, undergoes difluoromethylation to introduce the difluoromethoxy group.

  • Amination: The difluoromethoxy-substituted phenol is then subjected to amination to introduce the amine groups.

  • Amide Formation: Finally, the amine groups are reacted with a carboxylic acid derivative to form the propanediamide linker.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide can undergo various chemical reactions, including:

  • Oxidation: The phenyl rings can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The compound can be reduced to form corresponding amines or alcohols.

  • Substitution: The difluoromethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Amines, alcohols, and other reduced forms.

  • Substitution: Substituted phenols and other derivatives.

Scientific Research Applications

N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: The compound can be used in the development of new materials and coatings.

Mechanism of Action

The mechanism by which N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N,N'-bis(4-methoxyphenyl)propanediamide: Similar structure but with methoxy groups instead of difluoromethoxy groups.

  • N,N'-bis(4-hydroxyphenyl)propanediamide: Similar structure but with hydroxy groups instead of difluoromethoxy groups.

Uniqueness: N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide is unique due to the presence of the difluoromethoxy groups, which impart different chemical and physical properties compared to its methoxy and hydroxy counterparts. These properties can influence its reactivity, stability, and biological activity.

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Biological Activity

N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H22F2N2O4
  • Molecular Weight : 470.47 g/mol
  • IUPAC Name : this compound

The compound features two difluoromethoxy-substituted phenyl groups attached to a propanediamide backbone, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its efficacy against Gram-positive bacteria, suggesting a multi-target mechanism that enhances the activity of defense enzymes and upregulates gene expression related to antimicrobial responses .

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies demonstrated that at certain concentrations, it effectively reduced cell viability in various cancer cell lines, including breast and colon cancer cells .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within the cell:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa30 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Study 2: Anticancer Activity

In another study focusing on cancer treatment, this compound was tested on MCF-7 breast cancer cells. The results showed:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10025

The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent .

Properties

IUPAC Name

N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O4/c18-16(19)26-12-5-1-10(2-6-12)22-14(24)9-15(25)23-11-3-7-13(8-4-11)27-17(20)21/h1-8,16-17H,9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEQQAJGAYMMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)OC(F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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